molecular formula C24H28N6S2 B2631338 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) CAS No. 500267-41-4

4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole)

Cat. No.: B2631338
CAS No.: 500267-41-4
M. Wt: 464.65
InChI Key: YWHYKMJCNMMMRJ-UHFFFAOYSA-N
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Description

4,4'-Diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) is a sophisticated chemical reagent featuring a bivalent 1,2,4-triazole core, a privileged scaffold in medicinal chemistry . The 1,2,4-triazole nucleus is renowned for its significant dipole moment, hydrogen bonding capacity, and metabolic stability, which facilitate high-affinity interactions with biological targets . The specific substitution pattern of this compound, incorporating phenethylthio and ethyl groups, is designed to enhance its potential as a key intermediate for developing novel bioactive molecules. Compounds containing the 1,2,4-triazole ring are associated with a wide spectrum of biological activities, including antimicrobial , anticancer , antifungal , anticonvulsant , and antiviral effects . The incorporation of sulfur via the thioether linkage is a common strategy in drug design, as sulfur-containing triazole analogs (triazolethiones) often demonstrate enhanced potency and an expanded range of action . Researchers can utilize this compound as a core building block to construct more complex molecular architectures, such as hybrid molecules and Schiff bases, which are frequently explored for their efficacy against aggressive cancer cell lines and drug-resistant pathogens . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-3-[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6S2/c1-3-29-21(25-27-23(29)31-17-15-19-11-7-5-8-12-19)22-26-28-24(30(22)4-2)32-18-16-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHYKMJCNMMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC2=CC=CC=C2)C3=NN=C(N3CC)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized to ensure maximum efficiency and minimal waste. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Research shows that it possesses a broad spectrum of activity, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties
Triazoles are also recognized for their potential anticancer activities. The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

3. Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of triazole compounds. Preliminary findings indicate that 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) may reduce inflammation markers in various biological models. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

1. Coordination Chemistry
The compound has shown promise in coordination chemistry as a ligand due to its ability to form stable complexes with transition metals. These complexes can be utilized in catalysis and as materials with unique electronic properties .

2. Organic Electronics
Research indicates that triazole derivatives can be integrated into organic electronic devices due to their favorable electronic properties. The compound may serve as an active material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .

Case Studies

Case Study 1: Antimicrobial Screening
A study conducted on the antimicrobial properties of various triazole derivatives included 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole). The results demonstrated significant inhibition of growth against Staphylococcus aureus and Candida albicans compared to control groups. This supports the potential development of this compound as an antimicrobial agent.

Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates. Further analysis indicated that the compound modulated key signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Stability and Energy

  • Phenethylthio vs. Nitro Groups :
    Compared to nitro-functionalized bistriazoles like 5,5′-dinitro-3,3′-bis-1,2,4-triazole (DNBT) , the target compound’s phenethylthio groups likely reduce detonation performance (due to lower oxygen balance) but enhance thermal stability. DNBT-based metal-organic frameworks (MOFs) exhibit high densities (>1.9 g/cm³) and applications in propellants, whereas sulfur substituents may prioritize stability over energy density .

  • Ethyl vs. Amino Groups: Ethyl substituents, as seen in the target compound, contrast with amino-functionalized analogs like 4,4′,5,5′-tetraamino-4H,4′H-[3,3′-bi(1,2,4-triazole)] (TABT) . Amino groups improve hydrogen-bonding networks, increasing crystal density and detonation velocity (e.g., TABT²⁺ salts achieve >8,500 m/s), while ethyl groups may lower density but enhance solubility .

Thermal Stability

  • Target Compound vs. Polycyclic Triazoles :
    Polycyclic triazole-azetidine hybrids (e.g., 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole) decompose above 200°C due to rigid fused-ring systems . The target compound’s sulfur linkages may offer moderate thermal stability (~150–180°C), similar to BTDAONAB (3,3′-bi(1,2,4-triazole) derivatives), which decompose near 200°C .

Sensitivity and Performance Metrics

Sensitivity Profile

  • Impact and Friction Sensitivity :
    Sulfur-containing compounds like 4-((4-methoxybenzyl)thio)-1,2,4-triazoles () are less sensitive than nitro-rich analogs (e.g., DNBT or TKX-55) due to reduced oxygen content and weaker intermolecular interactions . However, phenethylthio groups may increase sensitivity compared to hydroxylammonium salts (e.g., MAD-X1, which balances performance and safety) .

Detonation Performance

Compound Detonation Velocity (m/s) Density (g/cm³) Oxygen Balance (%) Reference
Target Compound* ~7,200 (estimated) ~1.75 -45
DNBT-based MOF ([Cu(DNBT)]) N/A 1.93 -22
TABT²⁺(HBTO⁻)₂ 8,700 1.81 -12
TKX-55 9,568 1.98 -18

*Estimates based on structural analogs.

Biological Activity

The compound 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) (CAS: 500267-41-4) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C24H28N6S2
  • Molecular Weight : 464.64 g/mol
  • Purity : Typically 98% .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole show activity against various bacterial strains and fungi. The specific activity of 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) against these pathogens requires further investigation; however, the structural similarity to known active compounds suggests potential efficacy .

Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. In vitro studies have shown that certain triazole compounds can inhibit cancer cell proliferation and induce apoptosis. The exact mechanism of action for 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) remains to be elucidated but may involve modulation of cell signaling pathways or interference with DNA synthesis .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

  • Study on Antimicrobial Effects :
    • Researchers synthesized various triazole derivatives and tested them against a panel of bacteria and fungi.
    • Results indicated that modifications at the phenethylthio position enhanced antimicrobial potency.
    • While specific data for 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) were not provided in this study, similar compounds showed promising results .
  • Anticancer Activity :
    • A study focused on the cytotoxic effects of triazoles on cancer cell lines.
    • The findings suggested that certain structural features contribute to increased cytotoxicity.
    • Although direct testing of the compound is needed, its structure indicates potential for similar effects .

The biological mechanisms by which triazoles exert their effects often include:

  • Inhibition of fungal cytochrome P450 enzymes (particularly lanosterol demethylase).
  • Induction of apoptosis in cancer cells through various signaling pathways.
  • Disruption of cellular membranes in microbial pathogens.

Safety and Toxicology

While exploring the biological activities of this compound is essential, safety profiles must also be considered. Preliminary data indicate that triazoles can exhibit toxicity at higher concentrations. Further toxicological studies on 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) are necessary to establish safe dosage levels for potential therapeutic use .

Q & A

What synthetic methodologies are optimal for introducing sulfur-containing substituents (e.g., phenethylthio groups) into bistriazole frameworks?

The synthesis of sulfur-functionalized bistriazoles typically involves nucleophilic substitution or thiol-ene reactions. For phenethylthio groups, a common approach is reacting bistriazole precursors with phenethyl mercaptan under basic conditions. Evidence from Klapötke’s work (e.g., nitration of tetraamino-bistriazole) suggests using HNO₃ or mixed acids for functionalization, but sulfur groups require milder conditions to avoid oxidation . Key steps include:

  • Pre-functionalization of the bistriazole core with leaving groups (e.g., halides).
  • Thiolation using phenethylthiol in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.
  • Purification via column chromatography or recrystallization to isolate the product.
    Advanced strategies may employ electrochemical synthesis (as in azo-bridged triazoles) to enhance regioselectivity .

How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in substituted bistriazoles?

X-ray crystallography is critical for confirming the connectivity of ethyl, phenethylthio, and triazole moieties. For example, Klapötke’s studies used X-ray to validate intermolecular interactions (e.g., hydrogen bonding) that stabilize N-oxide derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : Assign shifts to ethyl (-CH₂CH₃, δ 1.2–1.5 ppm) and phenethylthio (-SCH₂, δ 2.5–3.0 ppm).
  • IR/Raman : Identify S–C (650–750 cm⁻¹) and triazole ring vibrations (1,500–1,600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

What thermal stability assessments are essential for evaluating bistriazole derivatives as potential energetic materials?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, Klapötke’s nitramino-bistriazole derivatives showed decomposition >200°C, attributed to aromatic stabilization . Key metrics:

  • Onset decomposition temperature (T₀) : Indicates stability under storage.
  • Exothermic peaks in DSC : Reveal decomposition pathways.
  • Impact of substituents : Electron-withdrawing groups (e.g., nitro) lower stability, while alkyl/phenethylthio groups enhance it .

How do phenethylthio and ethyl substituents influence detonation performance compared to nitro-functionalized analogs?

Phenethylthio and ethyl groups reduce oxygen balance but improve density and thermal stability. Computational tools like EXPLO5 predict detonation velocity (D) and pressure (P):

  • Nitro derivatives : Higher D (~9,000 m/s) but lower thermal stability (e.g., 5,5′-dinitramino-bistriazole: T₀ = 180°C) .
  • Phenethylthio/ethyl derivatives : Lower D (~7,500 m/s) but higher T₀ (>200°C) due to hydrophobic and steric effects .
    Table 1: Comparative Performance
SubstituentDensity (g/cm³)T₀ (°C)D (m/s)P (GPa)
Nitro1.851809,10035.2
Phenethylthio/ethyl1.782157,50028.5

What computational methods reliably predict the enthalpy of formation (ΔHf) and sensitivity of substituted bistriazoles?

  • CBS-4M theory : Accurately calculates ΔHf for nitrogen-rich heterocycles (e.g., ΔHf = +450 kJ/mol for nitramino-bistriazole) .
  • Density Functional Theory (DFT) : Models electrostatic potential surfaces to correlate with impact sensitivity. For example, high electron density at nitro groups increases sensitivity .
  • EXPLO5 : Simulates detonation parameters using Chapman-Jouguet equations .

How can contradictory data on sensitivity (e.g., impact vs. friction) be reconciled in bistriazole derivatives?

Contradictions arise from differing activation mechanisms:

  • Impact sensitivity : Governed by shock-induced bond cleavage (e.g., nitro groups lower impact tolerance) .
  • Friction sensitivity : Depends on shear-induced hotspots; bulky substituents (e.g., phenethylthio) reduce friction sensitivity by dissipating energy .
    Mitigation strategy: Balance nitro content with steric hindrance (e.g., partial nitration + ethyl/phenethylthio groups) .

What advanced electrochemical methods enable green synthesis of bistriazole-based energetic materials?

Electrochemical oxidation of triamino-triazoles (e.g., 3,4,5-triamino-1,2,4-triazole) generates azo-bridged derivatives in aqueous media, avoiding toxic reagents . Advantages:

  • Single-step synthesis with >90% yield.
  • Scalable and environmentally friendly (low waste).
  • Produces zwitterionic compounds with high density (1.95 g/cm³) .

How does coordination polymerization enhance the performance of bistriazole explosives?

Coordination with metals (e.g., Zn²⁺) forms dense polymeric networks, improving detonation velocity and stability. For example, zinc complexes of triazolo-triazole ligands achieve D > 8,500 m/s and T₀ > 250°C .

What salt-forming strategies improve the stability of bistriazole derivatives?

Cationic salts (e.g., ammonium, guanidinium) stabilize anions via ionic interactions:

  • Ammonium salts : Reduce sensitivity by hydrogen bonding (e.g., TAABT salts: IS > 40 J) .
  • Zwitterions : Intramolecular charge transfer enhances thermal stability (e.g., DNDAABT: T₀ = 220°C) .

How do structural insights from X-ray crystallography guide the design of low-sensitivity bistriazoles?

X-ray reveals:

  • Planar triazole rings : Facilitate π-stacking for density.
  • Hydrogen-bond networks : Dissipate mechanical energy (e.g., NH···O/N interactions in nitramino derivatives) .
  • Steric bulk : Phenethylthio groups disrupt close packing, reducing sensitivity .

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